N-(2-{[(3-chlorophenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-(3-CHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is a complex organic compound that features a combination of chlorophenoxy, thiophene, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE typically involves multiple steps:
Formation of the 3-chlorophenoxy intermediate: This can be achieved by reacting 3-chlorophenol with an appropriate halogenating agent.
Synthesis of the thiophene-oxadiazole intermediate: This involves the cyclization of a thiophene derivative with a hydrazine derivative to form the oxadiazole ring.
Coupling of intermediates: The final step involves coupling the 3-chlorophenoxy intermediate with the thiophene-oxadiazole intermediate under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted chlorophenoxy derivatives.
Scientific Research Applications
2-(3-CHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(3-CHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It could modulate signaling pathways such as NF-κB or MAPK, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE
- 2-(3-BROMOPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE
Uniqueness
- Structural Features : The presence of the 3-chlorophenoxy group distinguishes it from other similar compounds.
- Reactivity : Its unique combination of functional groups allows for specific reactivity patterns not observed in closely related compounds.
- Applications : Its specific structural features make it particularly suitable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H15ClN4O4S |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
N-[2-[[2-(3-chlorophenoxy)acetyl]amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15ClN4O4S/c18-11-3-1-4-12(9-11)25-10-14(23)19-6-7-20-16(24)17-21-15(22-26-17)13-5-2-8-27-13/h1-5,8-9H,6-7,10H2,(H,19,23)(H,20,24) |
InChI Key |
NLJSEVBJPCPTCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
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